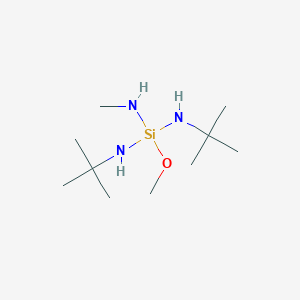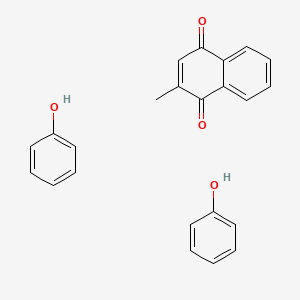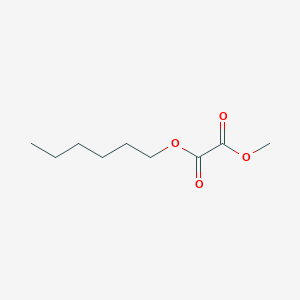![molecular formula C21H31NO2S B14184495 N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide CAS No. 918828-14-5](/img/structure/B14184495.png)
N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide is a chemical compound characterized by its unique structure, which includes a dicyclohexyl group, a hydroxyphenyl group, and a sulfanyl propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide typically involves the reaction of dicyclohexylamine with 3-(4-hydroxyphenyl)propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-Hydroxyphenyl)propanamide
- N-(4-Hydroxyphenyl)propanamide
- N-(4-Hydroxyphenyl)-4-methoxybenzamide
Uniqueness
N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide is unique due to the presence of both dicyclohexyl and sulfanyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
918828-14-5 |
|---|---|
分子式 |
C21H31NO2S |
分子量 |
361.5 g/mol |
IUPAC名 |
N,N-dicyclohexyl-3-(4-hydroxyphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C21H31NO2S/c23-19-11-13-20(14-12-19)25-16-15-21(24)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18,23H,1-10,15-16H2 |
InChIキー |
UDTHSXNMYKBZKX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CCSC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14184415.png)

![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)
![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)
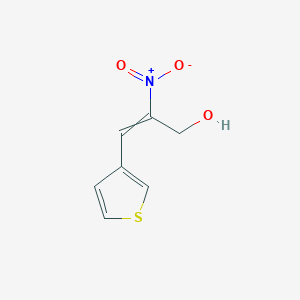
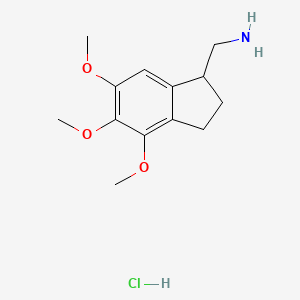

![4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B14184463.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
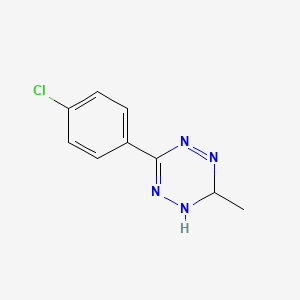
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)
